molecular formula C12H11BrN2O B6307133 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% CAS No. 1809310-03-9

2-(Benzyloxy)-3-bromopyridin-4-amine, 95%

Cat. No. B6307133
CAS RN: 1809310-03-9
M. Wt: 279.13 g/mol
InChI Key: QNOPCSZTFWBLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Benzyloxy)-3-bromopyridin-4-amine” likely belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-3-bromopyridin-4-amine” were not found, similar compounds have been synthesized through various methods. For instance, 2-benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-3-bromopyridin-4-amine” would likely involve a pyridine ring with an amino group, a benzyloxy group, and a bromine atom attached. The exact positions of these groups on the pyridine ring would depend on the specific compound .

Scientific Research Applications

2-(Benzyloxy)-3-bromopyridin-4-amine, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis to prepare various organic compounds. It is also used in biochemical and physiological experiments to study the effects of various compounds on living cells and organisms. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% has been used in the development of new drugs and treatments, as well as in the study of enzyme kinetics and protein-ligand interactions. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% is also used in the study of metabolic pathways, such as the synthesis of fatty acids and cholesterol.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% is not fully understood. It is believed that 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% binds to proteins and enzymes in the cell, altering their structure and function. This binding is thought to be reversible, and the effects of 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% on the cell are thought to be relatively short-lived. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% is also thought to interact with DNA, leading to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
2-(Benzyloxy)-3-bromopyridin-4-amine, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to interact with enzymes, proteins, and DNA, leading to changes in gene expression, protein synthesis, and other metabolic processes. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% has been shown to have an effect on the endocrine system, leading to changes in hormone levels and metabolism. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% has also been shown to have an effect on the nervous system, leading to changes in behavior and cognitive function.

Advantages and Limitations for Lab Experiments

2-(Benzyloxy)-3-bromopyridin-4-amine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% is also relatively non-toxic, making it relatively safe to use in experiments. However, 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% is not completely non-toxic, and prolonged exposure to high concentrations of 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% can lead to adverse health effects. Additionally, 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% can interact with other compounds, leading to unexpected results.

Future Directions

There are several potential future directions for the use of 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% in scientific research. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% could be used to study the effects of various compounds on the nervous system, as well as the effects of hormones on metabolism and behavior. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% could also be used to study the effects of various compounds on gene expression and protein synthesis. Additionally, 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% could be used to study the effects of various compounds on the endocrine system and the effects of various drugs on the body. Finally, 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% could be used to study the effects of various compounds on the immune system, as well as the effects of various drugs on the body.

Synthesis Methods

2-(Benzyloxy)-3-bromopyridin-4-amine, 95% is a relatively simple molecule to synthesize. It can be synthesized from benzyl bromide and pyridine-4-amine in a two-step reaction. In the first step, the benzyl bromide is reacted with pyridine-4-amine to form an intermediate product. In the second step, the intermediate product is reacted with a base, such as sodium hydroxide, to form the desired product, 2-(Benzyloxy)-3-bromopyridin-4-amine, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the product. The reaction can also be carried out in a solvent, such as dichloromethane or dimethylformamide.

properties

IUPAC Name

3-bromo-2-phenylmethoxypyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOPCSZTFWBLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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